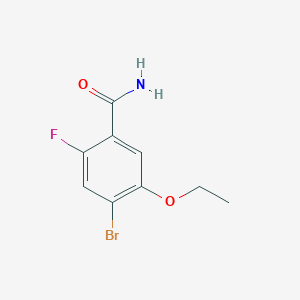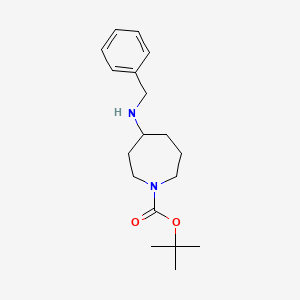
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ester functional group. It is used primarily in research settings and has various applications in organic synthesis and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of this compound with an appropriate epoxide precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of ethyl chloroformate to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Applications De Recherche Scientifique
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-isopropyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-methyloxirane-2-carboxylate: Lacks the isopropyl group, leading to different reactivity and applications.
Ethyl 3-isopropyl-oxirane-2-carboxylate: Lacks the methyl group, affecting its chemical properties and uses.
Ethyl 3-isopropyl-3-methyloxirane-2-acetate:
This compound is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-5-11-8(10)7-9(4,12-7)6(2)3/h6-7H,5H2,1-4H3 |
Clé InChI |
MOIVYHYTDXXANH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(O1)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
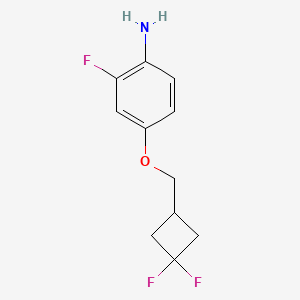
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
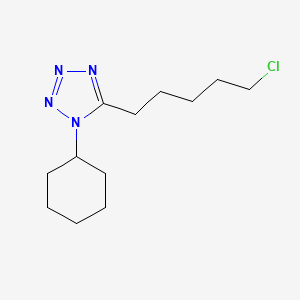
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
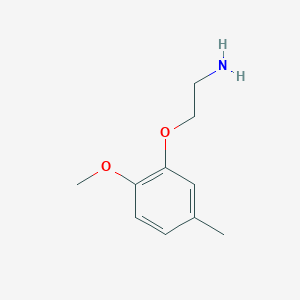
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)

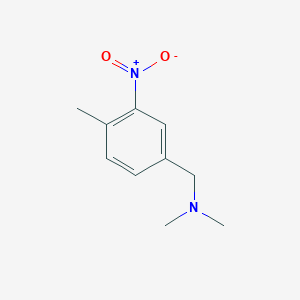
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
